![molecular formula C9H14N4O2 B1398154 [1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid CAS No. 1374407-94-9](/img/structure/B1398154.png)

[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid

説明

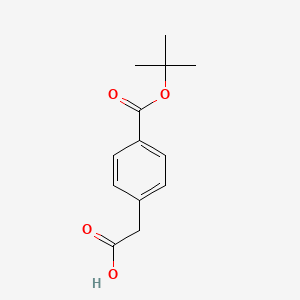

“[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid” is a chemical compound with the molecular formula C9H14N4O2 . It appears as a solid or liquid .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis

The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is mainly affected by substitution compound nature at C-5 position .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

“this compound” appears as a solid or liquid . It has a molecular weight of 210.23 g/mol.科学的研究の応用

Synthesis and Chemical Properties

Synthesis Techniques : Tetrazoles like [1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid are synthesized as intermediates in various chemical processes. For instance, [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid, a similar compound, was synthesized for metabolic profiling studies in drug discovery (Maxwell & Tran, 2017).

Coordination Chemistry : Compounds like 2-(1H-imidazol-1-yl)acetic acid, structurally similar to the compound , have been used to synthesize complex coordination polymers and macrocyclic structures, highlighting their potential in materials chemistry (Gan & Tang, 2011).

Chemical Structure Characterization : Detailed spectroscopic and crystallographic studies are conducted to understand the structure and reactivity of similar tetrazole-based compounds (Pagacz-Kostrzewa et al., 2013).

Biological and Medicinal Applications

Antifungal Activities : Certain tetrazolyl-acetates, which share functional groups with the compound , have been found to exhibit significant antifungal activities, offering insights into potential pharmaceutical applications (Xie et al., 2009).

Enzyme Inhibition Studies : Analogous compounds have been studied for their enzyme inhibitory activities, such as inhibiting xanthine oxidase, suggesting potential therapeutic uses (Ikram et al., 2015).

Antiviral Activity : Tetrazolylpyrimidines, which are structurally related, have shown moderate in vitro activity against influenza A virus, indicating the potential of tetrazole derivatives in antiviral drug development (Ostrovskii et al., 2021).

Material Science and Catalysis

Catalytic Applications : Tetrazole-based compounds are used as ligands in catalytic processes like the Heck reaction, demonstrating their utility in organic synthesis and material science (Gupta et al., 2004).

Complex Formation : Research into complex formation with metals like palladium using tetrazolylacetic acids indicates potential applications in creating new materials or catalysts (Protas et al., 2017).

作用機序

Target of Action

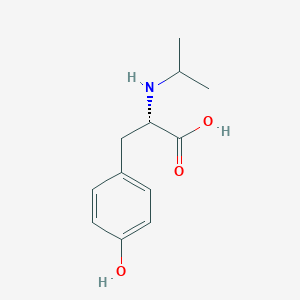

Tetrazoles, in general, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Mode of Action

Tetrazoles are known to interact with their targets through receptor-ligand interactions . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This property is advantageous for receptor-ligand interactions .

Pharmacokinetics

Tetrazolate anions are known to be more soluble in lipids than carboxylic acids . This property allows medicine molecules to penetrate more easily through cell membranes , which could potentially impact the bioavailability of [1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid.

Action Environment

It is known that the synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent and moderate conditions . These factors could potentially influence the action and stability of the compound.

Safety and Hazards

特性

IUPAC Name |

2-[1-(tetrazol-1-yl)cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c14-8(15)6-9(4-2-1-3-5-9)13-7-10-11-12-13/h7H,1-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBFJYXIZREMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1398078.png)

![Methyl 5-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B1398085.png)

![(Propan-2-yl)({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1398088.png)

![Morpholine,4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetyl]-](/img/structure/B1398093.png)